3-Methoxy-5-(trifluoromethyl)benzamide
Overview
Description
3-Methoxy-5-(trifluoromethyl)benzamide is an organic compound that features a trifluoromethyl group (-CF₃) and a methoxy group (-OCH₃) attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a methoxy-substituted benzamide precursor using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a base like cesium carbonate (Cs₂CO₃) under mild conditions .
Industrial Production Methods
Industrial production of 3-Methoxy-5-(trifluoromethyl)benzamide may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed for the reduction of the amide group.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions involving the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-methoxy-5-(trifluoromethyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to the inhibition of enzyme activity or receptor binding, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-(trifluoromethyl)aniline: Similar structure but with an amine group instead of an amide.
3-Methoxy-5-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of an amide.
3-Methoxy-5-(trifluoromethyl)benzoic acid: Oxidized form of the benzamide.
Uniqueness
3-Methoxy-5-(trifluoromethyl)benzamide is unique due to its combination of a trifluoromethyl group and a methoxy group on a benzamide scaffold. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methoxy-5-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-3-5(8(13)14)2-6(4-7)9(10,11)12/h2-4H,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBNIWDYAYYIDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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